molecular formula C21H22N4OS2 B2524283 2-(cyclopentylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide CAS No. 1797160-65-6

2-(cyclopentylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Cat. No. B2524283
CAS RN: 1797160-65-6
M. Wt: 410.55
InChI Key: FAVVSAMNZOJCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various research applications due to its unique structure and mechanism of action.

Scientific Research Applications

Anticancer Properties

This compound exhibits promising anticancer activity due to its ability to inhibit specific cellular pathways involved in tumor growth and metastasis. Researchers are investigating its effects on various cancer cell lines, including breast, lung, and colon cancers. Preliminary studies suggest that it may interfere with cell cycle progression and induce apoptosis, making it a candidate for further investigation as an anticancer agent .

Anti-Inflammatory Effects

The compound’s thiazole and pyridine moieties contribute to its anti-inflammatory properties. It may modulate inflammatory signaling pathways, potentially alleviating conditions such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis. Researchers are exploring its impact on cytokine production and immune cell activation .

Neuroprotective Potential

Given its structural features, this compound could play a role in neuroprotection. Studies have investigated its effects on neuronal cell viability, oxidative stress, and neuroinflammation. Researchers are particularly interested in its potential application in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antibacterial Activity

The compound’s thiazole ring contributes to its antibacterial properties. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Researchers are studying its mechanism of action and exploring its potential as a novel antibacterial agent .

Antifungal Properties

Preliminary data suggest that this compound exhibits antifungal activity against various fungal strains. It may interfere with fungal cell membrane integrity or inhibit specific enzymes. Further research is needed to validate its efficacy and explore its potential clinical applications .

Potential as a Molecular Probe

Due to its unique structure, this compound could serve as a valuable molecular probe in drug discovery and chemical biology. Researchers can use it to study specific protein targets, cellular pathways, and interactions. Its versatility makes it an attractive tool for investigating biological processes .

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c26-20(14-27-18-5-1-2-6-18)23-16-9-7-15(8-10-16)19-13-28-21(25-19)24-17-4-3-11-22-12-17/h3-4,7-13,18H,1-2,5-6,14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVVSAMNZOJCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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